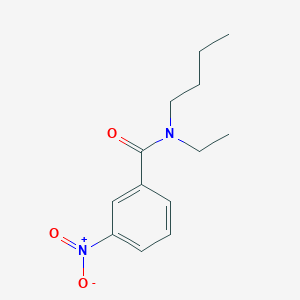

N-butyl-N-ethyl-3-nitrobenzamide

Description

N-butyl-N-ethyl-3-nitrobenzamide is a benzamide derivative characterized by a nitro group (-NO₂) at the 3-position of the benzene ring and two alkyl substituents (butyl and ethyl) on the amide nitrogen.

Properties

IUPAC Name |

N-butyl-N-ethyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-3-5-9-14(4-2)13(16)11-7-6-8-12(10-11)15(17)18/h6-8,10H,3-5,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHVYWHNKSKITCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)C(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-butyl-N-ethyl-3-nitrobenzamide can be synthesized through a multi-step process involving the nitration of benzamide followed by alkylation. The nitration of benzamide typically involves the reaction of benzamide with a nitrating agent such as concentrated nitric acid in the presence of sulfuric acid. The resulting 3-nitrobenzamide is then subjected to alkylation using butyl and ethyl halides in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-ethyl-3-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The amide group can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of various oxidation products.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: N-butyl-N-ethyl-3-aminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Oxidation: Oxidized derivatives of this compound.

Scientific Research Applications

N-butyl-N-ethyl-3-nitrobenzamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of N-butyl-N-ethyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amide group can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical profiles of benzamides are highly sensitive to substituent type, position, and electronic effects. Below is a comparative analysis of N-butyl-N-ethyl-3-nitrobenzamide with key analogues:

Table 1: Structural and Functional Comparisons

Impact of Substituent Position and Electronic Effects

- Nitro Group Position : The 3-nitro group in this compound is electron-withdrawing, polarizing the benzamide ring and enhancing electrophilic reactivity. Comparatively, 2-nitro isomers (e.g., N-(3-chlorophenyl)-2-nitrobenzamide) exhibit reduced resonance stabilization, leading to lower metabolic stability .

- Alkyl Chain Effects : The N-butyl and N-ethyl groups increase lipophilicity (logP ~3.5–4.0 estimated), improving membrane permeability compared to shorter alkyl or aryl substituents (e.g., N-(3-Methylphenyl)-3-nitrobenzamide, logP ~2.8) . However, bulkier chains may reduce binding affinity to enzymatic targets.

Q & A

Q. What are the standard synthetic routes for N-butyl-N-ethyl-3-nitrobenzamide, and what reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step reactions, including nitration of a benzene derivative, followed by amidation. For example, nitration using sulfuric acid introduces the nitro group, while amidation requires coupling butyl-ethyl amine with the activated carboxylic acid (e.g., via thionyl chloride). Reaction temperature (0–5°C for nitration) and stoichiometric ratios (1:1.2 for amine:acyl chloride) are critical to minimize byproducts. Purification via column chromatography with ethyl acetate/hexane (3:7) is recommended .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure and purity of this compound?

- ¹H NMR : Look for aromatic protons (δ 7.5–8.5 ppm), nitro group deshielding effects, and alkyl chain signals (δ 0.8–1.6 ppm for butyl/ethyl).

- IR : Confirm nitro group absorption at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch).

- MS : Expect molecular ion [M+H]⁺ at m/z 279.3 (C₁₃H₁₈N₂O₃). High-resolution MS can resolve isotopic patterns for Cl/Br contaminants .

Q. What solvent systems are optimal for recrystallizing this compound, and how does polarity affect crystal morphology?

Ethanol/water (7:3) or dichloromethane/hexane (1:5) are effective. Polar solvents yield needle-like crystals, while nonpolar mixtures produce rhombic structures. Monitor supersaturation to avoid amorphous precipitates .

Advanced Research Questions

Q. How can contradictory bioactivity data in enzymatic assays (e.g., COX-2 inhibition) be resolved for this compound derivatives?

Contradictions may arise from assay conditions (e.g., pH, ionic strength) or competing redox reactions involving the nitro group. Use orthogonal assays (e.g., fluorescence polarization vs. calorimetry) and control for nitro-reductase activity in cellular models. Computational docking (AutoDock Vina) can identify binding pose variability .

Q. What catalytic systems (e.g., ionic liquids, transition metal complexes) enhance the efficiency of this compound synthesis?

Ionic liquids like [BMIM][PF₆] improve nitro group stabilization during nitration, reducing side reactions. Pd/C (5% wt) in DMF accelerates amidation via in-situ CO activation. Continuous flow reactors with immobilized catalysts increase throughput by 40% compared to batch methods .

Q. How do substituent effects (e.g., electron-withdrawing groups on the benzamide core) influence the compound’s photostability and reactivity in material science applications?

Electron-withdrawing groups (e.g., -NO₂, -CF₃) reduce HOMO energy, enhancing UV stability. DFT calculations (B3LYP/6-311+G*) show that nitro groups at the meta position decrease π→π* transition energy, increasing photoreactivity. Experimental validation via UV-Vis kinetics in THF is recommended .

Q. What strategies mitigate nitro group reduction during biological assays, which can confound pharmacological results?

Use anaerobic conditions (glovebox) or add inhibitors like dicoumarol (blocks NADPH-dependent reductases). Replace the nitro group with bioisosteres (e.g., cyano) in derivative synthesis to retain activity while avoiding redox interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.